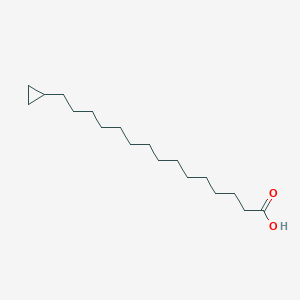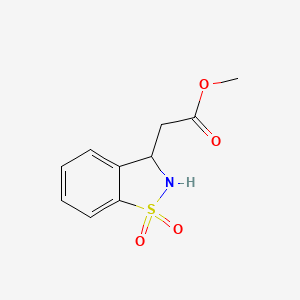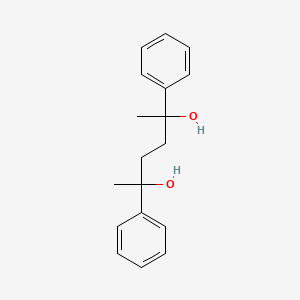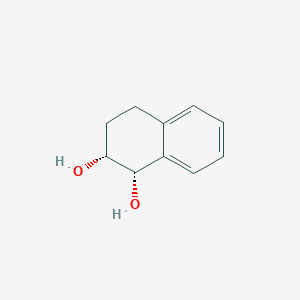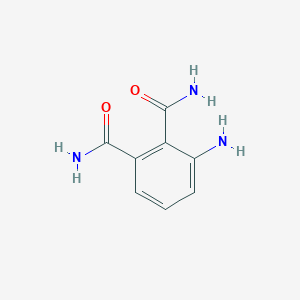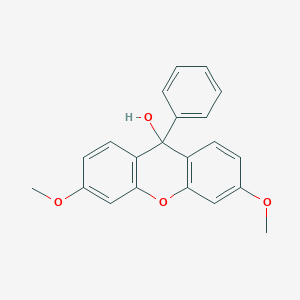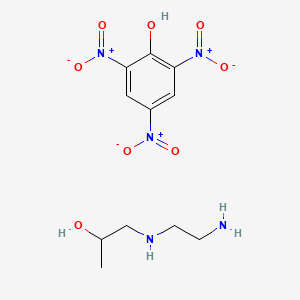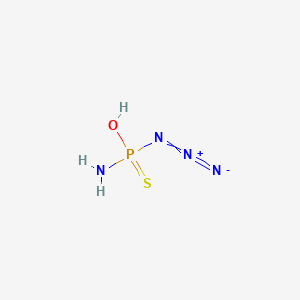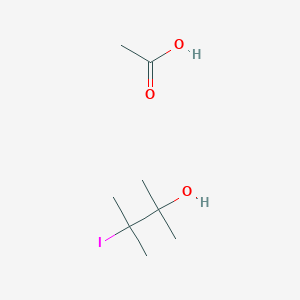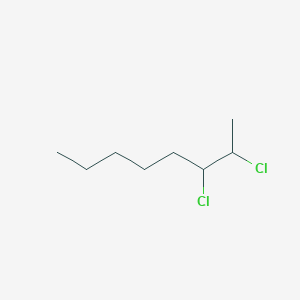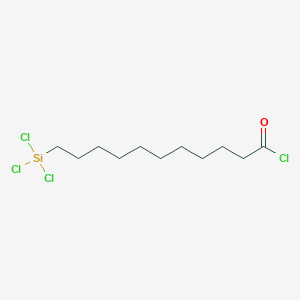
alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether is an organic compound characterized by its unique structure, which includes a bromomethyl group, dichlorobenzyl group, and an ethylhexyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form the ether. This reaction typically requires primary alkyl halides or methyl halides for optimal results .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl ethers, while oxidation can produce corresponding carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl alcohol
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl acetate
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl chloride
Uniqueness
The presence of the ethylhexyl ether moiety enhances its solubility and stability compared to other similar compounds .
Propiedades
Número CAS |
21270-03-1 |
|---|---|
Fórmula molecular |
C16H23BrCl2O |
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
4-[2-bromo-1-(2-ethylhexoxy)ethyl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C16H23BrCl2O/c1-3-5-6-12(4-2)11-20-16(10-17)13-7-8-14(18)15(19)9-13/h7-9,12,16H,3-6,10-11H2,1-2H3 |
Clave InChI |
CKKAOYZJQSSGDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(CBr)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


